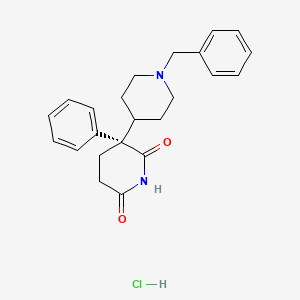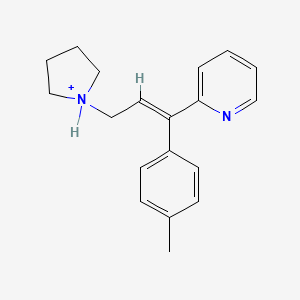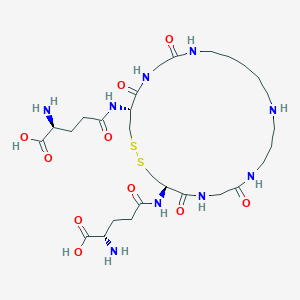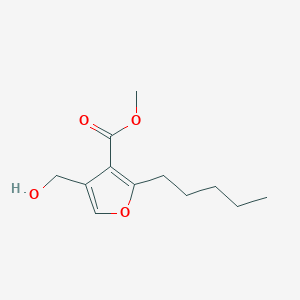
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
A study by Wang et al. (2008) identified a new furan-type antibiotic, HS071, structurally established as methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate. This compound demonstrated significant in vitro activity against HCT-116 cells, showcasing potential antibiotic properties.
Synthesis of Unnatural Enantiomers
Research by Boulineau & Wei (2004) explored the transformation of methyl D-glucoside into methyl alpha-O-glucuronide, which leads to the efficient production of unnatural enantiomers, such as in the synthesis of the H-type II blood group determinant trisaccharide.
Anticancer Drug Research
In the field of anticancer drug research, Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showing promising results against various human tumor cell lines.
Potential as Hepatitis B Virus Inhibitors
The study by Kovalenko et al. (2020) investigated the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, suggesting the compounds' potential as inhibitors of Hepatitis B Virus replication.
Renewable PET Synthesis
Research into renewable PET synthesis by Pacheco et al. (2015) identified methyl 4-(methoxymethyl)benzene carboxylate as a side product in the synthesis of biobased terephthalic acid precursors, indicating its role in sustainable chemistry.
Catalysis
The work of Hashmi & Blanco (2006) demonstrated the catalytic reaction of 2-methyl- or 2-pentylfuran with phenylacetylene, yielding products from a twofold hydroarylation of the alkyne, highlighting the role of catalysis in chemical synthesis.
Biological Activity Studies
Phutdhawong et al. (2019) studied methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, finding significant cytotoxicity against cancer cell lines and bacteria, suggesting its application in biological activity studies.
Eigenschaften
Produktname |
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-6-10-11(12(14)15-2)9(7-13)8-16-10/h8,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
BBRGDPBUQJUNSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CO1)CO)C(=O)OC |
Synonyme |
HS 071 HS-071 HS071 cpd methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



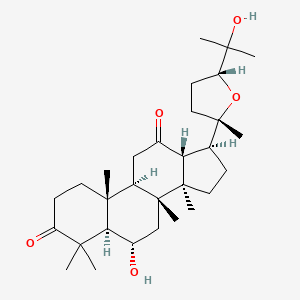
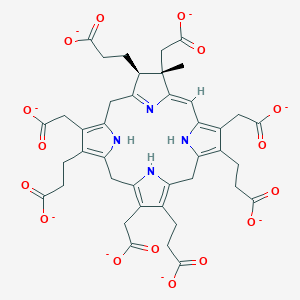
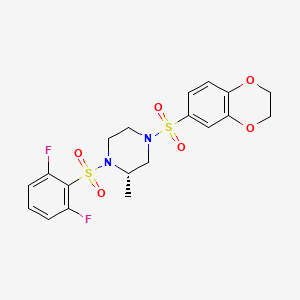
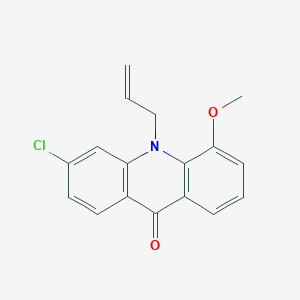
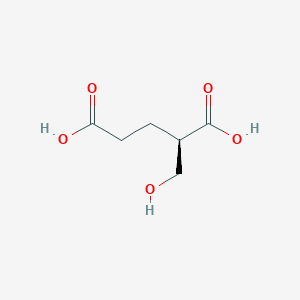
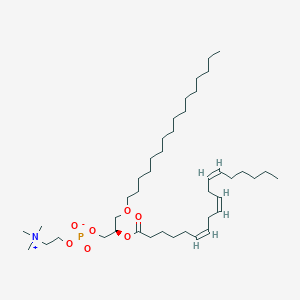
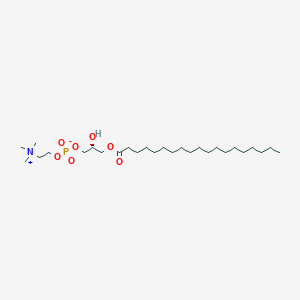
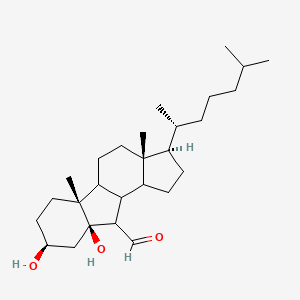
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
